Pentafluorophenyl acrylate
Overview
Description
Pentafluorophenyl acrylate is a highly fluorinated polymer. It features the pentafluorophenyl ester functionality, from which its properties and applications result . It is most commonly used in post-polymerization modification to synthesize functional polyacrylamides or polyacrylates .
Synthesis Analysis
Commonly, poly(pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization to yield homopolymers, copolymers, or block copolymers .Molecular Structure Analysis
The molecular formula of Pentafluorophenyl acrylate is C9H3F5O2. It has an average mass of 238.111 Da and a monoisotopic mass of 238.005325 Da .Chemical Reactions Analysis
Poly(pentafluorophenyl acrylate) is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It is therefore used in the preparation of polyacrylamides by reacting it with amines . Pentafluorophenyl acrylate can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) .Physical And Chemical Properties Analysis
Pentafluorophenyl acrylate is a colorless to clear yellow liquid . Its initial boiling point and boiling range is 197 °C and it has a flash point of 68 °C .Scientific Research Applications
Synthesis of Multifunctional Polymers
Pentafluorophenyl acrylate is primarily used in the synthesis of multifunctional polymers. Eberhardt et al. (2005) demonstrated that polymers derived from pentafluorophenyl acrylate can be used as soluble polymeric active esters in the preparation of multifunctional materials. These polymers exhibit reactivity towards primary and secondary amines and alcohols, facilitating the creation of polymers with varied functional properties (Eberhardt, Mruk, Zentel, & Théato, 2005).
Reactive Microcapillary Printing
Arnold et al. (2014) explored the application of pentafluorophenyl acrylate in reactive microcapillary printing (R-μCaP). This technique involves covalently attaching poly(pentafluorophenyl acrylate) to silicon oxide, which can then be used to generate patterns of spatially resolved chemical functionality (Arnold, McNitt, Popik, & Locklin, 2014).
Functionalization through Radical Addition
Caddick et al. (2004) provided a novel route to functionalize pentafluorophenyl (PFP) acrylate through rapid intermolecular radical addition. This method yields a variety of active esters, which are susceptible to further functionalization by aminolysis, highlighting the versatility of PFP acrylate in chemical synthesis (Caddick, Hamza, Judd, Reich, Wadman, & Wilden, 2004).
Fabrication of Nanoporous Structures
Zhao et al. (2013) utilized block copolymers synthesized from poly(pentafluorophenyl (methyl)acrylates) for the fabrication of nanoporous thin films and fibers. These materials remain reactive to amine substitution, demonstrating their potential for various applications, including filtration and catalysis (Zhao, Gu, Thielke, Sterner, Tsai, Russell, Coughlin, & Théato, 2013).
Protein Purification
Son et al. (2018) developed reactive pentafluorophenyl acrylate (PFPA) polymer brushes for cleaner protein purification. These polymer brushes, grafted on silica particles, were used to immobilize antibodies forefficient protein separation, showcasing the potential of PFPA in biomedical applications (Son, Ku, Kim, Li, & Char, 2018).
Kinetic Studies in Polymerization
Alex et al. (2021) conducted kinetic investigations on the (co)polymerization of pentafluorophenyl (meth)acrylates, particularly for biomedical applications. This study offers insights into the polymerization behavior of pentafluorophenyl acrylate, which is crucial for producing advanced materials with precise properties (Alex, Ulbrich, Rosales-Guzmán, Weber, Schubert, & Guerrero‐Sanchez, 2021).
Orthogonal Click Chemistry for Surface Modification
Brooks et al. (2016) utilized poly(pentafluorophenyl acrylate) brushes for multifunctional surface manipulation. These brushes were patterned using reactive microcapillary printing and other click chemistries, demonstrating the ability of pentafluorophenyl acrylate to create complex surface motifs with diverse chemical functionalities (Brooks, Yatvin, McNitt, Reese, Jung, Popik, & Locklin, 2016).
Thiol-Reactive Functional Polymers
Noy et al. (2015) described the synthesis and postpolymerization modification of thiol-reactive (meth)acrylate polymers containing pentafluorophenyl groups. These polymers underwent efficient thiol-para-fluoro substitution reactions, showcasing the adaptability of pentafluorophenyl acrylate in creating responsive polymer systems (Noy, Koldevitz, & Roth, 2015).
Optical Properties in Polymerization
Blazejewski et al. (1999) studied the bulk polymerization of pentafluorophenyl acrylate and its copolymers, focusing on their thermal and optical properties. This research contributes to understanding the material properties of pentafluorophenyl acrylate polymers, which are essential for applications in optics and electronics (Blazejewski, Hofstraat, Lequesne, Wakselman, & Wiersum, 1999).
CO2-Responsive Nanofibers
Lin et al. (2018) developed CO2-responsive nanofibers from photo-cross-linked poly(pentafluorophenyl acrylate). These nanofibers, modified with histamine, show a reversible hydrophobic-hydrophilic transition in response to CO2, suggesting their potential use in environmental sensing and responsive materials (Lin, Shang, & Théato, 2018).
Safety And Hazards
Future Directions
Pentafluorophenyl acrylate finds application in the synthesis of functional polymers by post-polymerization modification . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles . It has also been used in the preparation of pH-responsive polymeric micelles for controlled release of anti-cancer drugs .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWDPMCXHVGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71195-86-3 | |
Record name | Poly(pentafluorophenyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379756 | |
Record name | Pentafluorophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl acrylate | |
CAS RN |
71195-85-2 | |
Record name | Pentafluorophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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